molecular formula C7H12N2O B8750172 1-(2-Ethoxyethyl)-1H-imidazole CAS No. 197712-86-0

1-(2-Ethoxyethyl)-1H-imidazole

Cat. No. B8750172
M. Wt: 140.18 g/mol
InChI Key: NUXHRJHNSNRMMO-UHFFFAOYSA-N
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Patent
US06025496

Procedure details

A Schlenk tube is charged with 5.5 g (52 mmol) of potassium imidazolide in 50 ml of THF. While stirring, 7.7 g (50 mmol) of 2-bromoethyl ethyl ether are added and the suspension is stirred for 4 hours, then warmed gently. After cooling, the reaction mixture is filtered and the solvent is removed. Distillation in a high vacuum gives 7a as a colorless liquid. The purity was checked by GC-MS. Only one fraction was observed here.
Name
potassium imidazolide
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[N-:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[K+].[CH2:7]([O:9][CH2:10][CH2:11]Br)[CH3:8]>C1COCC1>[CH2:7]([O:9][CH2:10][CH2:11][N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)[CH3:8] |f:0.1|

Inputs

Step One
Name
potassium imidazolide
Quantity
5.5 g
Type
reactant
Smiles
[N-]1C=NC=C1.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.7 g
Type
reactant
Smiles
C(C)OCCBr

Conditions

Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the suspension is stirred for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed gently
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed
DISTILLATION
Type
DISTILLATION
Details
Distillation in a high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OCCN1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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